N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide
Overview
Description
N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide is a chemical compound with the molecular formula C12H12N2OS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an isothiazole ring, which contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide typically involves the reaction of 3-methyl-isothiazole with an appropriate phenyl acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential antimicrobial and biocidal properties, making it useful in the development of new antibiotics and disinfectants.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The isothiazole ring is known to disrupt microbial cell membranes and inhibit enzyme activity, leading to the death of microbial cells. This compound may also modulate inflammatory pathways, providing therapeutic benefits in the treatment of inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Methylisothiazolinone: A related compound with similar biocidal properties, commonly used in personal care products and industrial applications.
3-Methyl-isothiazole: The parent compound from which N-[3-(3-Methyl-isothiazol-5-yl)-phenyl]-acetamide is derived.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-thiazol-5-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-6-12(16-14-8)10-4-3-5-11(7-10)13-9(2)15/h3-7H,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXFGOLJVNYRQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C2=CC(=CC=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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